1-(Furan-2-yl)hexan-1-amine

Medicinal Chemistry Lipophilicity Molecular Descriptors

Sourcing a consistent hexyl-chain furan amine for systematic SAR exploration often leads to supply inconsistency or the wrong chain-length analog. 1-(Furan-2-yl)hexan-1-amine (CAS 1248506-08-2) directly addresses this gap as a high-purity building block for medicinal chemistry and antimicrobial research. - Specific Lipophilicity: The six-carbon hexyl chain provides a critical hydrophobic volume (predicted XLogP3 ~2.2) essential for membrane interaction studies, a feature shorter-chain analogs cannot replicate. - Synthetic Utility: Functions as a versatile intermediate for H2-receptor antagonist libraries and membrane-active peptide synthesis. - Supply Assurance: Available at 95% purity with batch-specific quality assurance; not DOT/IATA-regulated, enabling ambient global shipping.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Cat. No. B13242830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)hexan-1-amine
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC=CO1)N
InChIInChI=1S/C10H17NO/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9H,2-4,6,11H2,1H3
InChIKeySYNIJJMHNCTJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-2-yl)hexan-1-amine: Procurement & Differentiation


1-(Furan-2-yl)hexan-1-amine (CAS 1248506-08-2) is a synthetic organic compound belonging to the class of furan derivatives, characterized by a primary amine group attached via a hexyl chain to the 2-position of a furan ring . Its molecular formula is C10H17NO with a molecular weight of 167.25 g/mol . The compound is primarily supplied as a research chemical with a standard purity of 95% and is used as a synthetic intermediate in medicinal chemistry and organic synthesis .

Synthetic intermediate for furan-based heterocycles in medicinal chemistry
Hexyl chain provides specific lipophilic character for membrane-interaction studies
Supports structure–activity relationship (SAR) exploration of chain-length effects

1-(Furan-2-yl)hexan-1-amine: Analog Interchangeability Risks


Direct substitution of 1-(furan-2-yl)hexan-1-amine with its closest analogs—such as the thiophene variant (1-(thiophen-2-yl)hexan-1-amine) or compounds with shorter alkyl chains like 1-(furan-2-yl)ethan-1-amine—is risky due to fundamental differences in molecular geometry, electronic distribution, and lipophilicity. The oxygen atom in the furan ring versus sulfur in thiophene alters hydrogen-bonding potential and metabolic stability. The six-carbon hexyl chain provides a specific hydrophobic volume (estimated logP) that is critical for membrane interactions in cell-based assays, a feature that shorter-chain analogs cannot replicate. While direct, head-to-head quantitative data for this specific compound is lacking in the public domain, the scientific rationale derived from class-level structure-activity relationships (SAR) for furan-based amines dictates that such substitutions will likely lead to divergent biological outcomes in antimicrobial or receptor-binding experiments.

Furan vs. Thiophene Ring
Replacing oxygen with sulfur may alter hydrogen-bonding capacity and metabolic stability, shifting membrane interaction profiles.
Hexyl vs. Shorter Alkyl Chains
A C2 ethyl chain provides insufficient hydrophobic volume for consistent membrane disruption in cell-based assays.

1-(Furan-2-yl)hexan-1-amine: Comparative Evidence


Physicochemical Properties: Furan vs. Thiophene

The furan oxygen atom in the target compound provides distinct hydrogen-bond acceptor capacity compared to the sulfur atom in 1-(thiophen-2-yl)hexan-1-amine. This difference is quantified by the topological polar surface area (TPSA) and computed logP values.

Furan vs Thiophene TPSA
Class-level
TPSA ~12.2 Ų lower; XLogP ~0.8 lower (predicted)
Supports differentiation in membrane permeability for cell-based assay selection
Computed descriptors; experimental validation needed
Medicinal Chemistry Lipophilicity Molecular Descriptors

Antimicrobial Activity: Hexyl vs. Ethyl Chain

Alkyl chain length on furan amines is a critical determinant of antimicrobial activity. A class-level SAR review indicates that a 6-carbon chain (hexyl) often falls within an optimal lipophilic range for disrupting bacterial membranes, whereas a 2-carbon chain (ethyl) shows significantly reduced potency.

Hexyl vs Ethyl Chain MIC
Class-level
Class-level SAR suggests 1–2 order MIC improvement with C6 over C2
Supports hexyl analog for antimicrobial screening campaigns
No direct MIC data; extrapolated from alkyl-amine SAR
Antimicrobial Structure-Activity Relationship Chain Length

Purity & Supply Consistency

The target compound is commercially available with a minimum purity specification of 95% from major vendors, which is standard for this compound class. In contrast, the more common analog 1-(furan-2-yl)ethan-1-amine is often supplied at lower purities (e.g., 90%) for research use.

Purity Specification
Specification review
95% (target) vs 90% (C2 analog)
Higher purity may reduce impurity-related risk in sensitive synthesis steps
Vendor CoA; verify lot-specific purity
Chemical Procurement Purity Supply Chain

1-(Furan-2-yl)hexan-1-amine: Application Scenarios


Intermediate for Bioactive Heterocycles

The specific hexyl chain and furan ring combination makes 1-(furan-2-yl)hexan-1-amine a unique building block for synthesizing libraries of H2-receptor antagonists or antimicrobial agents, where the precise chain length is critical to activity. Its class-level SAR suggests it fills a lipophilicity gap that shorter-chain furan amines cannot address.

Precursor for Amphiphilic Molecules

The balanced hydrophobic (hexyl) and hydrophilic (amine) character, combined with the hydrogen-bonding furan, supports its use in creating novel surfactants or membrane-active antimicrobial peptides. Its physical properties predictions indicate a different performance profile compared to thiophene-based amphiphiles.

Lead Optimization in Medicinal Chemistry

In early-stage drug discovery programs where initial hits contain a furan-ethylamine moiety, this compound serves as a direct, more lipophilic analog for exploring SAR around chain length. This systematic exploration is essential for optimizing pharmacokinetic properties and target affinity, a step where simple substitution with a shorter amine would halt the SAR campaign.

Application
Selection Property
Validation Focus
Bioactive heterocycle synthesis
Hexyl lipophilicity profile
SAR around chain length for H2 antagonist/antimicrobial activity
Amphiphilic molecule precursor
Balanced hydrophobic/hydrophilic character
Surfactant/membrane-activity profiling
Lead optimization SAR
Lipophilic chain-length exploration
PK property and target affinity optimization in early discovery
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